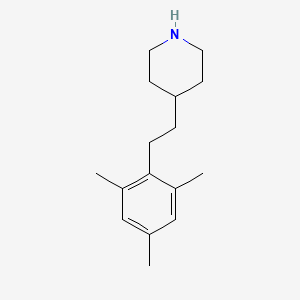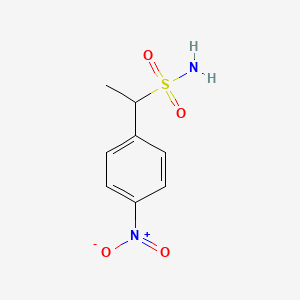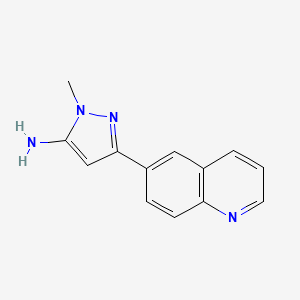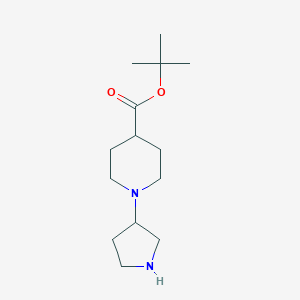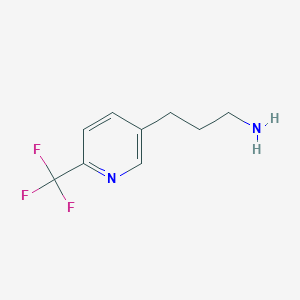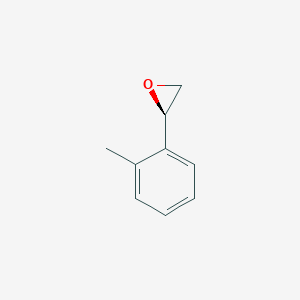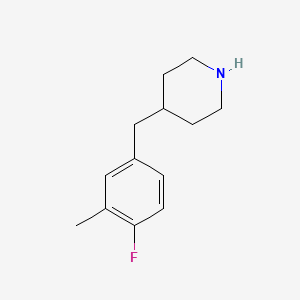
4-(4-Fluoro-3-methylbenzyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluoro-3-methylbenzyl)piperidine is an organic compound with the molecular formula C13H18FN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a fluorinated benzyl group attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-methylbenzyl)piperidine typically involves the reaction of 4-fluoro-3-methylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of microwave-assisted synthesis is also explored to enhance reaction rates and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Fluoro-3-methylbenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, such as alkyl, aryl, or halogen groups.
Aplicaciones Científicas De Investigación
4-(4-Fluoro-3-methylbenzyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Fluoro-3-methylbenzyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzyl group enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist or antagonist, thereby influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Fluoro-4-methylbenzyl)piperidine
- 4-(4-Fluoro-2-methylbenzyl)piperidine
- 4-(5-Fluoro-2-methylbenzyl)piperidine
Uniqueness
4-(4-Fluoro-3-methylbenzyl)piperidine is unique due to the specific positioning of the fluorine and methyl groups on the benzyl ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H18FN |
|---|---|
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
4-[(4-fluoro-3-methylphenyl)methyl]piperidine |
InChI |
InChI=1S/C13H18FN/c1-10-8-12(2-3-13(10)14)9-11-4-6-15-7-5-11/h2-3,8,11,15H,4-7,9H2,1H3 |
Clave InChI |
BCNMYDCFJKSPIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CC2CCNCC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzyloxy)spiro[3.3]heptan-2-amine](/img/structure/B13528224.png)
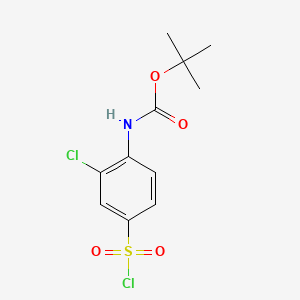

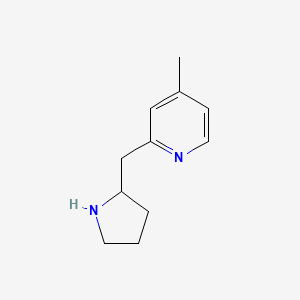
![methyl (3R)-8-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylate](/img/structure/B13528238.png)
